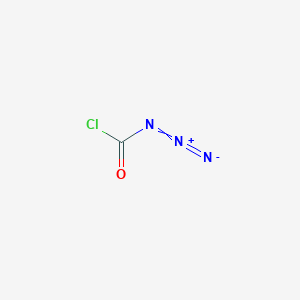![molecular formula C12H16OS B12588850 {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene CAS No. 646516-49-6](/img/structure/B12588850.png)
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: is an organic compound characterized by the presence of an ethenesulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene typically involves the reaction of a suitable benzene derivative with an ethenesulfinyl precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenesulfinyl group can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene: can be compared to other sulfinyl-containing compounds such as sulfoxides and sulfones.
Homologous Series: Compounds with similar functional groups but differing in the length of the carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the ethenesulfinyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646516-49-6 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
[1-[(S)-ethenylsulfinyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C12H16OS/c1-4-14(13)10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3/t14-/m1/s1 |
InChI Key |
VNIDUOLJOMNNMD-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C[S@](=O)C=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CS(=O)C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


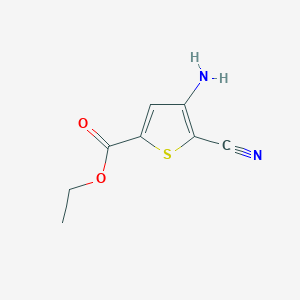
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)
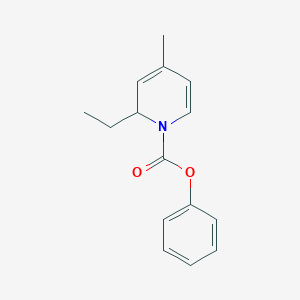
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
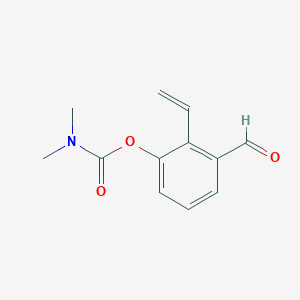
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
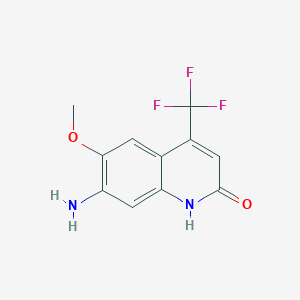
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
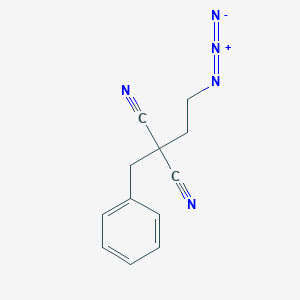
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)
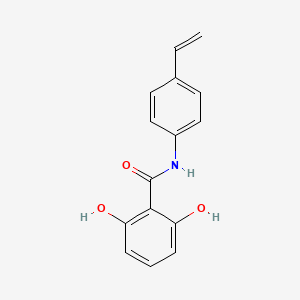
![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
